molecular formula C10H12N2O2 B1605079 Nicopholine CAS No. 492-85-3

Nicopholine

Cat. No.: B1605079
CAS No.: 492-85-3
M. Wt: 192.21 g/mol
InChI Key: QLPQPTXSAXQCMR-UHFFFAOYSA-N
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Properties

IUPAC Name

morpholin-4-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQPTXSAXQCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197713
Record name Nicopholine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-85-3
Record name 4-Morpholinyl-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicopholine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicopholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760437
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Record name Nicopholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicopholine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicopholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT61K2O76Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Types of Reactions

Nicopholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Biological Activity

Nicopholine, a compound related to nicotine, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a derivative of nicotine and exhibits various biological activities that may contribute to its pharmacological profile. It interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes.

This compound primarily exerts its effects through the modulation of nAChRs. These receptors are ligand-gated ion channels that play crucial roles in neurotransmission. The activation of nAChRs by this compound leads to:

  • Calcium Influx : Binding of this compound opens the receptor channel, allowing cations like sodium and calcium to enter the cell, which further activates voltage-dependent calcium channels .
  • Neurotransmitter Release : this compound stimulates the release of various neurotransmitters including dopamine, norepinephrine, and serotonin, influencing mood and cognitive functions .

1. Neuroprotective Effects

This compound has been shown to possess neuroprotective properties. Research indicates that it can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

2. Anti-cancer Properties

This compound may have potential anti-cancer effects. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound appears to modulate pathways associated with cancer progression, such as the MAPK/ERK pathway .

3. Cardiovascular Effects

The cardiovascular implications of this compound are significant. It has been observed to influence heart rate and vascular tone through its action on nAChRs located in cardiac tissues.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
NeuroprotectionReduces oxidative stress ,
Anti-cancerInduces apoptosis; inhibits proliferation ,
Cardiovascular effectsModulates heart rate

Case Study 1: Neuroprotection in Alzheimer's Disease

A study involving animal models of Alzheimer's disease demonstrated that this compound administration led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in neuroprotection against Alzheimer's pathology.

Case Study 2: Cancer Cell Line Studies

In vitro studies on lung cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis through activation of caspase pathways. This highlights its potential as an adjunct therapy in cancer treatment.

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